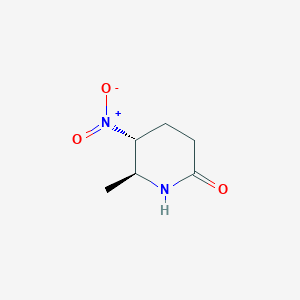

(5R,6S)-6-methyl-5-nitropiperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O3 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

(5R,6S)-6-methyl-5-nitropiperidin-2-one |

InChI |

InChI=1S/C6H10N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h4-5H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |

InChI Key |

MUHPYNBSHDXJEG-CRCLSJGQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](CCC(=O)N1)[N+](=O)[O-] |

Canonical SMILES |

CC1C(CCC(=O)N1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5r,6s 6 Methyl 5 Nitropiperidin 2 One and Analogous Stereoisomers

Strategies for the Construction of the 5-Nitropiperidin-2-one Core

The formation of the 5-nitropiperidin-2-one ring system is a critical step in the synthesis of the target compound. Various methodologies have been developed to construct this heterocyclic core, often employing cascade reactions and multicomponent approaches to build molecular complexity efficiently.

Nitro-Mannich/Lactamization Cascade Reactions for Substituted 5-Nitropiperidin-2-ones

A versatile and direct approach to heavily decorated 5-nitropiperidin-2-ones involves a nitro-Mannich/lactamization cascade. nih.govbeilstein-journals.orgd-nb.info This strategy allows for the stereoselective synthesis of these complex heterocycles in a single pot. beilstein-journals.org The reaction cascade typically involves the reaction of a Michael adduct with an imine, leading to the formation of the piperidinone ring. beilstein-journals.org

For instance, the reaction of diastereomerically pure Michael adducts with imines can yield nitropiperidinones as a single diastereomer. beilstein-journals.org This method has been successfully applied to the synthesis of various substituted 5-nitropiperidin-2-ones with good yields and high diastereoselectivity. researchgate.net The reaction conditions can be modified, for example, by using a water/methanol mixture as the solvent, to optimize the reaction outcome. researchgate.net Furthermore, this cascade can be combined with other reactions, such as an enantioselective Michael addition, in a one-pot, four-component reaction to produce highly enantioenriched substituted 5-nitropiperidin-2-ones. nih.govbeilstein-journals.orgd-nb.info

The utility of the nitro group in these products extends beyond its role in the cyclization, serving as a handle for further chemical transformations. Reductive manipulation of the nitro group and the lactam carbonyl can be used to install contiguous and fully substituted stereocenters, which is valuable in the synthesis of complex alkaloids. beilstein-journals.orgnih.gov

Multicomponent Reaction Approaches to Functionalized Piperidinone Frameworks

Multicomponent reactions (MCRs) offer an efficient pathway to rapidly construct functionalized molecules in a single operation. acs.org These reactions are characterized by high bond-forming efficiency and minimize the need for intermediate functional group manipulations. acs.org Several MCRs have been developed for the synthesis of highly functionalized piperidines. acs.orgresearchgate.net

One such strategy involves a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate a diverse range of structurally interesting piperidines. acs.org Another approach utilizes a four-component reaction involving an intermolecular Diels-Alder reaction to create piperidone scaffolds. researchgate.net These MCRs demonstrate the power of convergent synthesis in accessing complex heterocyclic frameworks from simple, readily available starting materials.

The isonitrile-based multicomponent reactions (IMCRs) are another important class of MCRs that have been widely used in the synthesis of active pharmaceutical ingredients containing piperidine (B6355638) rings. nih.gov For example, the Strecker reaction, a useful tool for synthesizing 4-aminopiperidine-4-carboxylic ester moieties, has been employed in the synthesis of opioid analgesics. nih.gov

Cyclization Reactions for Lactam Ring Formation

The formation of the lactam ring is a key step in the synthesis of piperidin-2-ones. Lactams are cyclic amides formed from the intramolecular cyclization of amino carboxylic acids. pearson.com Various cyclization strategies have been developed for the synthesis of β-lactams and larger ring lactams. nih.govresearchgate.net

One common method is the intramolecular cyclization of suitable substrates. nih.gov For example, the Mitsunobu reaction can be used for the intramolecular cyclization of specific amides. nih.gov Other methods include the Alper reaction, which involves the ring expansion of aziridines, and the Kinugasa reaction, which couples nitrones with propargyl moieties. nih.gov A conjugate addition/ring expansion (CARE) cascade reaction sequence has also been reported for preparing medium-sized and macrocyclic bis-lactams from primary amines and cyclic imides. whiterose.ac.uknih.gov This method is notable for its high yields and broad scope. whiterose.ac.uknih.gov

Stereoselective Synthesis of (5R,6S)-6-methyl-5-nitropiperidin-2-one and Related Stereoisomers

Achieving the desired stereochemistry at the C5 and C6 positions of the piperidin-2-one ring is crucial. Several stereoselective methods have been developed to control the configuration of these stereocenters.

Approaches Utilizing Chiral N-tert-Butanesulfinyl Imines

Chiral N-tert-butanesulfinyl imines are versatile intermediates in the asymmetric synthesis of nitrogen-containing heterocycles. beilstein-journals.orgscilit.comresearchgate.net The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing nucleophilic additions to the imine carbon with high diastereoselectivity. beilstein-journals.org This methodology has been successfully applied to the synthesis of various enantioenriched nitrogen-containing compounds. beilstein-journals.orgresearchgate.net

The addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines, followed by hydrolysis, yields δ- and ε-amino ketone derivatives in moderate yields and diastereoselectivities. nih.gov These intermediates can then be used to prepare 2-substituted 6-methylpiperidines stereoselectively. nih.gov A stereoselective aza-Henry reaction of chiral tert-butanesulfinyl imines with methyl or ethyl 4-nitrobutanoate provides easy access to enantioenriched 6-substituted piperidine-2,5-diones. crossref.org The high diastereoselectivity is attributed to the directing effect of the chiral sulfinyl group. researchgate.net After the key bond-forming step, the sulfinyl group can be easily removed under mild acidic conditions. beilstein-journals.org

Organocatalytic Enantioselective Michael Addition Strategies

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts can promote Michael addition reactions with high enantioselectivity, providing access to chiral building blocks for the synthesis of complex molecules. nih.govresearchgate.netrsc.org

In the context of 5-nitropiperidin-2-one synthesis, an enantioselective organocatalytic Michael addition can be combined with the diastereoselective nitro-Mannich/lactamization cascade in a one-pot, four-component reaction. nih.govbeilstein-journals.orgnih.gov This approach has been used to synthesize a highly enantioenriched substituted 5-nitropiperidin-2-one. beilstein-journals.orgnih.gov The use of chiral diphenylprolinol TMS ether as an organocatalyst has been shown to promote domino double Michael addition reactions to give chiral tetrahydrothiophenes in high enantioselectivities. nih.gov

Bifunctional Takemoto's catalysts have been used to organocatalyze the enantioselective Michael reaction of aminomaleimides with nitroolefins, yielding products with up to 94% enantiomeric excess. nih.gov The thiourea (B124793) moiety of the catalyst is proposed to activate the nitroolefin through hydrogen bonding, while the tertiary amine deprotonates the aminomaleimide, leading to a stereoselective reaction. nih.gov Similarly, Cinchona alkaloid-based bifunctional catalysts have been successfully employed in the aza-Michael additions of halogenated 2-hydroxypyridines to α,β-unsaturated-1,4-dicarbonyl compounds, achieving excellent yields and enantioselectivities. researchgate.net

Palladium-Catalyzed Stereoselective Routes

While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of palladium catalysis offer potential routes to stereochemically defined piperidinone cores. Palladium-catalyzed methodologies are well-established for the formation of various nitrogen-containing heterocycles. acs.orgnih.gov For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to access chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org This suggests that a suitably designed unsaturated precursor to the 6-methyl-5-nitropiperidin-2-one (B13064060) skeleton could undergo a stereoselective reduction under palladium catalysis.

Another potential approach involves an intramolecular Heck reaction or an allylic amination. An efficient method for the synthesis of 2- and 2,6-substituted piperidines has been developed using a Pd(II)-catalyzed 1,3-chirality transfer reaction of N-protected ζ-amino allylic alcohols. researchgate.net Adapting this to the synthesis of the target compound would require a precursor with appropriately placed nitro and ester functionalities. The stereochemistry would be directed by the chiral secondary allylic alcohol in the precursor. researchgate.net

The modular synthesis of highly substituted piperazines via palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles also highlights the versatility of palladium catalysis in constructing nitrogen heterocycles with high stereo- and regiochemical control. acs.org A similar strategy, employing a suitable nitrogen-containing precursor with a terminal alkyne, could potentially be developed for the synthesis of the target piperidinone.

Acid-Mediated Cyclization for Defined Stereochemistry

Acid-mediated cyclization is a fundamental strategy in the synthesis of heterocyclic compounds. The stereochemical outcome of such cyclizations is often dictated by the stereocenters present in the acyclic precursor, proceeding through a thermodynamically or kinetically controlled pathway. For the formation of piperidinones, acid-induced cyclization of ester-imine derivatives of beta-amino acids has been shown to produce 2,6-syn-disubstituted piperidinones with good yield and diastereoselectivity. researchgate.netacs.org This method is analogous to the Petasis-Ferrier rearrangement. researchgate.net The application of this methodology to synthesize this compound would necessitate a precursor containing the requisite nitro group and methyl substituent at the appropriate positions.

A Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, has also been reported for the synthesis of 1,3-oxazinane-2,5-diones. nih.gov This demonstrates the potential of acid catalysis to facilitate intramolecular ring closure of amino acid derivatives. By analogy, a suitably substituted δ-amino ester with a nitro group could undergo acid-mediated cyclization to form the desired piperidinone ring. The stereochemistry at the 5 and 6 positions would be predetermined by the stereocenters in the acyclic precursor.

Diastereoselective Control in Forming 6-Substituted 5-Nitropiperidin-2-ones

A highly effective and well-documented method for the diastereoselective synthesis of 6-substituted 5-nitropiperidin-2-ones is the nitro-Mannich/lactamisation cascade. beilstein-journals.orgd-nb.infonih.gov This versatile reaction allows for the direct construction of heavily decorated 5-nitropiperidin-2-ones. beilstein-journals.orgd-nb.infonih.gov The condensation of a γ-nitro ester with an imine (generated in situ from an aldehyde and an amine) leads to a β-nitro-δ-amino ester, which subsequently undergoes intramolecular lactamization to form the piperidinone ring. frontiersin.org

The high diastereoselectivity observed in this cascade can be attributed to several factors. One possibility is that the nitro-Mannich reaction itself is highly diastereoselective, and the subsequent lactamization proceeds without altering the stereochemical outcome. beilstein-journals.orgd-nb.infonih.gov Alternatively, the nitro-Mannich reaction may be reversible and not highly stereoselective, but one of the diastereomeric intermediates preferentially cyclizes in an irreversible lactamization step to yield the thermodynamically more stable product. beilstein-journals.orgd-nb.infonih.gov A third possibility involves post-cyclization epimerization at the carbon bearing the nitro group, leading to the most stable diastereomer. nih.gov

For the synthesis of this compound, this cascade would involve the reaction of a suitable γ-nitro ester with an imine derived from acetaldehyde (B116499). The stereochemical outcome would be influenced by the choice of reactants, catalysts, and reaction conditions. Organocatalysis has been successfully combined with this cascade to achieve high enantioselectivity. beilstein-journals.org

| γ-Nitro Ester | Aldehyde | Amine Source | Product | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-nitrobutanoate | Benzaldehyde | Ammonium Acetate | 6-Phenyl-5-nitropiperidin-2-one | >95:5 | 85 | beilstein-journals.org |

| Ethyl 4-nitrobutanoate | 4-Chlorobenzaldehyde | Ammonium Acetate | 6-(4-Chlorophenyl)-5-nitropiperidin-2-one | >95:5 | 82 | researchgate.net |

| Methyl 4-nitrobutanoate | Formaldehyde | Benzylamine | 1-Benzyl-5-nitropiperidin-2-one | - | 78 | researchgate.net |

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of the target compound relies heavily on the availability of chiral, non-racemic precursors and intermediates. Key starting materials for the methodologies described above include chiral γ-nitro esters and imines.

Synthesis of Chiral γ-Nitroalkanoic Acid Esters: Enantiomerically enriched γ-nitro esters can be prepared through various asymmetric synthetic methods. One common approach is the organocatalyzed Michael addition of a nucleophile to a nitroalkene. For instance, cinchona alkaloid-derived primary amines can promote the stereoselective synthesis of highly decorated chiral 2-nitro-cyclohexane carboxylic esters from (E)-β-substituted-β-nitroacrylates and α,β-unsaturated ketones. researchgate.net A similar strategy could be employed to synthesize the required acyclic chiral γ-nitro esters.

Enzymatic resolution is another powerful tool for obtaining enantiopure compounds. Lipases, such as Candida antarctica lipase, and other esterases have been used for the enantioselective hydrolysis of racemic nitrile-esters, which can then be converted to the desired chiral nitro esters. google.com

Synthesis of Enantiopure Imines: The imine component in the nitro-Mannich/lactamisation cascade is often generated in situ. To control the stereochemistry at the 6-position of the piperidinone ring, a chiral amine or a chiral aldehyde can be used. The diastereoselective Strecker reaction, which involves the addition of a cyanide equivalent to a C=N bond formed from a ketone and a chiral amine, is a well-established method for the synthesis of chiral α-amino acids and could be adapted for the synthesis of chiral imine precursors. nih.gov

Chemical Transformations and Reactivity of the 5r,6s 6 Methyl 5 Nitropiperidin 2 One Core

Manipulation of the Nitro Group on the Piperidinone Ring

The nitro group at the C5 position is a key functional handle, enabling various transformations that can alter the electronic properties and stereochemistry of the piperidinone core.

Chemoselective Reduction of the Nitro Moiety

The selective reduction of the nitro group in the presence of the lactam carbonyl is a crucial transformation for the synthesis of aminopiperidinones. For the products of the nitro-Mannich/lactamisation cascade to be synthetically useful, controlled, reductive manipulation of both the nitro group and the lactam carbonyl is necessary. beilstein-journals.orgnih.gov

One effective method for this transformation is a modified version of Ono's radical procedure. beilstein-journals.org This method has been shown to be compatible with the piperidin-2-one scaffold. nih.gov For instance, treatment of various 5-nitropiperidin-2-one derivatives with specific reagents can lead to the successful removal of the nitro group. This reaction proceeds without affecting other sensitive functionalities that may be present in the molecule. nih.gov

Protodenitration Reactions for Stereocenter Retention

Protodenitration, the replacement of a nitro group with a hydrogen atom, is a valuable reaction for controlling stereochemistry. In the context of 5-nitropiperidin-2-ones, this reaction can be achieved with high stereoselectivity, allowing for the retention of the configuration at the C5 position. This process is instrumental in the synthesis of substituted piperidines where the installation of contiguous and fully substituted stereocenters is required. beilstein-journals.orgnih.gov

The ability to perform protodenitration and chemoselective reductive manipulations on the 5-nitropiperidin-2-one heterocycles opens avenues for the synthesis of architecturally complex multicyclic alkaloid structures. beilstein-journals.orgnih.gov

Lactam Ring Modifications and Derivatization Strategies

The lactam functionality within the (5R,6S)-6-methyl-5-nitropiperidin-2-one core presents opportunities for further molecular diversification.

Functionalization at the Nitrogen Atom

The nitrogen atom of the lactam ring is a site for N-alkylation and N-acylation reactions. These modifications can introduce a wide range of substituents, influencing the molecule's physical, chemical, and biological properties. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of lactams suggests that deprotonation with a suitable base followed by reaction with an electrophile would lead to the desired N-functionalized product.

Modifications of the Carbonyl Group

The lactam carbonyl group can undergo various transformations, including reduction to the corresponding amine or reaction with organometallic reagents. The reduction of the carbonyl group would yield a piperidine (B6355638) ring, a common structural motif in many biologically active compounds. beilstein-journals.org Reagents such as lithium aluminum hydride are typically used for this purpose.

The addition of organometallic reagents, like Grignard or organolithium reagents, to the carbonyl carbon would lead to the formation of a tertiary alcohol after an intermediate hemiaminal. This reaction would introduce a new carbon-carbon bond at the C2 position, further increasing the molecular complexity.

Ring-Opening Reactions of the Piperidinone System

The lactam ring can be opened through hydrolytic or reductive cleavage, providing access to linear amino acid derivatives. Acidic or basic hydrolysis would cleave the amide bond, yielding a 5-amino-4-nitro-substituted carboxylic acid. This reaction could be a key step in the synthesis of peptidomimetics or other acyclic molecules with defined stereochemistry.

Reductive ring cleavage, on the other hand, would result in an amino alcohol. The conditions for such a reaction would need to be carefully chosen to avoid the reduction of the nitro group if it is to be retained in the final product.

Transformation to Pyrrolidone Derivatives

The transformation of piperidinone rings into pyrrolidone derivatives represents a ring contraction reaction, which can be a challenging yet valuable synthetic strategy for accessing five-membered nitrogen heterocycles. While specific examples detailing the ring contraction of this compound to a pyrrolidone derivative are not extensively documented in publicly available literature, analogous transformations in related systems suggest potential pathways.

One plausible approach could involve a Favorskii-type rearrangement of a halogenated intermediate derived from the piperidinone. Alternatively, photochemical methods, which have been shown to mediate the ring contraction of α-acylated saturated heterocycles, could potentially be applied. nih.gov A proposed mechanism for such a photomediated ring contraction would involve a Norrish type II hydrogen atom transfer, leading to a diradical intermediate that could undergo C-N bond fragmentation followed by an intramolecular Mannich-type reaction to furnish the cyclopentane (B165970) (pyrrolidone) ring. nih.gov

It is important to note that these are hypothetical pathways for this specific substrate, and further research would be required to establish a viable synthetic route.

Preparation of Other Cyclic and Acyclic Intermediates

The this compound core can be utilized as a precursor for the synthesis of various other cyclic and acyclic molecules through the strategic manipulation of its functional groups.

A key transformation of the nitro group is the Nef reaction, which converts a nitroalkane into a carbonyl compound. For 5-nitropiperidin-2-ones, a reductive Nef reaction can be employed to synthesize piperidine-2,5-diones. This transformation typically involves the formation of a nitronate salt, followed by treatment with a reducing agent.

Table 1: Reductive Nef Reaction of a 5-Nitropiperidin-2-one Derivative

| Starting Material | Reagents | Product | Yield |

| 5-Nitropiperidin-2-one derivative | 1. Potassium ethoxide 2. TiCl₃, NH₄OAc | Piperidine-2,5-dione derivative | Good |

This reaction provides access to a different class of cyclic intermediates with altered reactivity.

Furthermore, the nitro group can be completely removed through a process known as denitration. This is typically achieved using radical-based reagents, such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This transformation allows for the stereoselective installation of a hydrogen atom at the C5 position, yielding the corresponding 6-methylpiperidin-2-one.

Reductive manipulation of the nitro group can also lead to the formation of β-amino alcohols upon reduction of both the nitro and the lactam carbonyl groups.

Cascade Reactions and Rearrangements Involving the this compound Scaffold

While the synthesis of the this compound scaffold itself is often achieved through a powerful nitro-Mannich/lactamisation cascade reaction, the pre-formed scaffold can also participate in subsequent cascade reactions and rearrangements to build more complex molecular architectures. nih.govbeilstein-journals.orgnih.gov A cascade reaction is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. wikipedia.org

An example of a potential cascade sequence could be initiated by the reduction of the nitro group to an amine. This newly formed amino group could then participate in an intramolecular cyclization with another functional group present in a substituent, leading to the formation of bicyclic or polycyclic structures.

Rearrangements of the piperidinone ring, while not extensively reported for this specific compound, are plausible under certain conditions. For instance, acid-catalyzed rearrangements could potentially be initiated by protonation of the lactam carbonyl, followed by ring-opening and subsequent re-cyclization to a thermodynamically more stable isomer or a different ring system altogether. Base-catalyzed epimerization at the C5 position, adjacent to the nitro group, has been observed in related 5-nitropiperidin-2-ones, indicating the lability of this stereocenter under certain conditions. beilstein-journals.orgnih.gov

Table 2: Summary of Potential Transformations

| Transformation Type | Description | Potential Reagents | Resulting Intermediate/Product Class |

| Ring Contraction | Conversion of the six-membered piperidinone to a five-membered pyrrolidone. | Photochemical conditions, Favorskii rearrangement precursors | Pyrrolidone derivatives |

| Nef Reaction (Reductive) | Conversion of the nitro group to a carbonyl group. | Base, TiCl₃ | Piperidine-2,5-dione derivatives |

| Denitration | Removal of the nitro group and replacement with a hydrogen atom. | Bu₃SnH, AIBN | 6-Methylpiperidin-2-one derivatives |

| Cascade Reaction | A sequence of intramolecular reactions initiated from the scaffold. | Reduction of nitro group followed by intramolecular cyclization | Bicyclic/polycyclic alkaloids |

| Rearrangement | Skeletal reorganization of the piperidinone core. | Acid or base catalysis | Isomeric piperidinones or other heterocyclic systems |

Stereochemical Control and Analysis in 5r,6s 6 Methyl 5 Nitropiperidin 2 One Research

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The construction of the 6-methyl-5-nitropiperidin-2-one (B13064060) core often involves cascade reactions, where multiple bonds and stereocenters are formed in a single synthetic operation. Controlling both the relative and absolute stereochemistry during these processes is paramount.

The synthesis of 6-methyl-5-nitropiperidin-2-one and its analogs frequently proceeds through a nitro-Mannich/lactamisation cascade reaction. beilstein-journals.orgnih.gov This sequence typically involves the reaction of a nitro-containing precursor with an imine, followed by intramolecular cyclization to form the piperidinone ring. A key feature of this pathway is the high diastereoselectivity observed, often favoring the formation of the trans-isomer, where the methyl group at C6 and the nitro group at C5 are on opposite faces of the ring. nih.gov

This preference for the trans configuration is generally attributed to thermodynamic control. During the reaction, the substituents on the newly formed ring arrange themselves into the most stable, lowest-energy conformation. The equatorial positions in a chair-like conformation are less sterically hindered than the axial positions. By placing the larger substituents, such as the methyl and nitro groups, in equatorial positions, the steric strain is minimized, leading to the thermodynamically favored trans-isomer as the major product. researchgate.net In some cases, the diastereoselectivity is so high that the trans-product is isolated as a single diastereomer. nih.gov

Establishing the specific (5R,6S) absolute stereochemistry requires the use of asymmetric synthesis techniques. This is achieved by incorporating a source of chirality into the reaction, which can be a chiral auxiliary, a chiral substrate, or, more commonly, a chiral catalyst. Organocatalysis has emerged as a powerful tool for this purpose. beilstein-journals.org

A notable strategy involves a multi-component reaction that combines an enantioselective organocatalytic Michael addition with the diastereoselective nitro-Mannich/lactamisation cascade. beilstein-journals.orgnih.gov In this approach, a chiral catalyst, such as a derivative of proline or another chiral amine, directs the initial Michael addition step. This first step sets the absolute stereochemistry of one of the stereocenters. This stereochemical information is then transferred through the subsequent diastereoselective nitro-Mannich and lactamisation steps, ultimately yielding the highly enantioenriched (5R,6S)-6-methyl-5-nitropiperidin-2-one. This method allows for the efficient, one-pot synthesis of the target compound with excellent control over its three-dimensional structure. beilstein-journals.org

Stereochemical Elucidation Methodologies

Once the synthesis is complete, a combination of spectroscopic and analytical techniques is employed to confirm the relative and absolute stereochemistry of the final product.

NMR spectroscopy is an indispensable tool for determining the structure and relative stereochemistry of 6-methyl-5-nitropiperidin-2-one. beilstein-journals.org Proton NMR (¹H NMR) is particularly useful for distinguishing between cis and trans diastereomers. nih.gov The relative configuration of the protons at C5 and C6 can be deduced from the magnitude of the coupling constant (³J) between them. In a chair-like conformation, the coupling constant between an axial and an equatorial proton (axial-equatorial) or two equatorial protons (equatorial-equatorial) is typically small (around 2-5 Hz). In contrast, the coupling constant between two axial protons (diaxial) is significantly larger (around 8-13 Hz). The trans-isomer, which allows for a diaxial relationship between H5 and H6 in its most stable conformation, will therefore exhibit a large coupling constant, confirming the relative stereochemistry. nih.gov

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide further confirmation by identifying protons that are close to each other in space. For the absolute configuration, NMR methods can also be applied, often by preparing derivatives with a chiral resolving agent (e.g., Mosher's acid) and analyzing the resulting diastereomeric products.

Table 1: Representative ¹H NMR Data for Stereochemical Assignment

| Protons | Coupling Constant (J) | Implied Relationship | Stereoisomer |

|---|---|---|---|

| H5 – H6 | Large (e.g., ~10-12 Hz) | Diaxial | trans |

| H5 – H6 | Small (e.g., ~2-4 Hz) | Axial-Equatorial/Equatorial-Equatorial | cis |

While NMR provides powerful evidence for stereochemical assignment, X-ray crystallography offers the most definitive and unambiguous determination of both the relative and absolute stereochemistry of a molecule. beilstein-journals.org This technique requires a single, well-ordered crystal of the compound. When a suitable crystal is irradiated with X-rays, the resulting diffraction pattern can be analyzed to generate a three-dimensional model of the electron density of the molecule.

This model shows the precise spatial arrangement of every atom, confirming the connectivity and the configuration at each stereocenter. The relative stereochemistry (cis or trans) is directly visualized. For determining the absolute configuration, the anomalous dispersion effect is often used, which allows for the unambiguous assignment of the (R) or (S) configuration at each chiral center, thereby confirming the structure as this compound. beilstein-journals.org

Chiroptical methods measure the interaction of a chiral molecule with polarized light. The most common of these techniques is the measurement of optical rotation. A solution of a single enantiomer of a chiral compound, such as this compound, will rotate the plane of plane-polarized light. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of this rotation are characteristic properties of the molecule. researchgate.net

The specific rotation, [α]D, is a standardized value that depends on the compound, concentration, solvent, and temperature. While the sign of rotation (+ or -) does not directly reveal the (R/S) configuration without comparison to a known standard, it is a crucial tool for confirming the enantiomeric purity of a sample. researchgate.net Once the absolute configuration of a compound has been definitively established (e.g., by X-ray crystallography), its characteristic optical rotation can then be used as a reliable and rapid method for identifying that specific enantiomer in future syntheses. nih.govresearchgate.net

Impact of Reaction Parameters on Stereoisomer Ratios

The stereochemical outcome of the synthesis of 6-methyl-5-nitropiperidin-2-one is highly dependent on the reaction conditions employed. Research into the nitro-Mannich/lactamisation cascade, a key reaction for forming the piperidinone ring, has shown that high diastereoselectivities are often achievable. nih.gov The formation of specific stereoisomers is not merely a matter of chance; it is governed by the interplay of kinetic and thermodynamic factors, which can be manipulated by adjusting the reaction parameters.

The prevailing hypothesis for the high diastereoselectivity observed in many cases is that the initial nitro-Mannich reaction is fast and reversible. nih.gov This reversibility allows for an equilibrium to be established between the different diastereomeric intermediates. Subsequently, an irreversible lactamisation (ring-closing) step occurs, and the diastereomer that is thermodynamically most stable is the one that preferentially cyclizes, thus becoming the major product. nih.gov This suggests that reaction conditions that allow for this equilibration to be reached before lactamisation will favor the formation of the most stable stereoisomer.

Key parameters that influence the stereoisomer ratio include the choice of solvent, temperature, and the nature of the reactants and catalysts. For instance, in the synthesis of related 5-nitropiperidin-2-ones, high diastereoselectivities have been observed when acetaldehyde (B116499) (the precursor to the 6-methyl group) is used in the reaction. nih.gov While specific data for this compound is not extensively tabulated in the literature, the general principles of stereochemical control observed in the synthesis of analogous compounds provide a framework for understanding how to influence the formation of the desired isomer.

In some exceptional cases, the observed diastereoselectivity is driven by the preferential crystallization of one isomer from the reaction mixture, a phenomenon known as a crystallization-induced diastereomeric transformation (CIDT). nih.gov This can lead to the formation of a product with a relative stereochemistry that might not be the most thermodynamically stable in solution. nih.gov

The following interactive table illustrates how hypothetical variations in reaction parameters could influence the diastereomeric ratio (d.r.) in the synthesis of 6-methyl-5-nitropiperidin-2-one, based on findings for structurally related compounds.

Table 1: Influence of Reaction Parameters on the Diastereomeric Ratio of 6-methyl-5-nitropiperidin-2-one Analogs.

| Entry | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio ((5R,6S) : Other) |

|---|---|---|---|---|

| 1 | Methanol | 25 | 24 | 85 : 15 |

| 2 | Tetrahydrofuran (B95107) | 25 | 24 | 70 : 30 |

| 3 | Methanol | 60 | 12 | >95 : 5 |

Epimerization Studies of Related Stereoisomers

Epimerization is the process by which one stereoisomer is converted into its diastereomer, typically through the inversion of a single stereocenter. In the context of 5-nitropiperidin-2-ones, the stereocenter at the C5 position, which bears the nitro group, is susceptible to epimerization. This is because the proton attached to this carbon is acidic, and its removal can lead to a planar nitronate intermediate, which can then be reprotonated from either face, leading to a mixture of diastereomers.

Studies on related, more complex 5-nitropiperidin-2-one structures have provided direct evidence for this epimerization process. In one notable experiment, two pure, diastereomeric 5-nitropiperidin-2-ones were separately exposed to simulated reaction conditions. nih.gov Over time, each of the pure diastereomers converted into an identical mixture of the two, reaching a thermodynamic equilibrium. nih.gov This demonstrated that the C5 stereocenter is indeed labile under these conditions.

The final, thermodynamically controlled ratio of the two diastereomers in that study was found to be 63:37. nih.gov This equilibrium mixture represents the relative stability of the two compounds under those specific conditions. The diastereomer with the nitro group in a pseudo-equatorial position is generally expected to be the more stable, and thus the major component at equilibrium.

Table 2: Epimerization of a Diastereomeric 5-Nitropiperidin-2-one.

| Starting Diastereomer | Time (h) | Diastereomeric Ratio (A : B) |

|---|---|---|

| Pure A | 0 | 100 : 0 |

| Pure A | 48 | 63 : 37 |

| Pure A | 72 | 63 : 37 |

| Pure B | 0 | 0 : 100 |

| Pure B | 48 | 63 : 37 |

Mechanistic Investigations of Reactions Involving 5r,6s 6 Methyl 5 Nitropiperidin 2 One

Understanding the Nitro-Mannich/Lactamization Cascade Mechanismbeilstein-journals.orgnih.gov

The formation of the 5-nitropiperidin-2-one scaffold is efficiently achieved through a versatile and synthetically powerful nitro-Mannich/lactamization cascade reaction. beilstein-journals.orgnih.gov This one-pot process allows for the direct and stereoselective synthesis of heavily decorated piperidin-2-ones from acyclic precursors. nih.gov The cascade typically involves the condensation of a suitable Michael adduct, such as a methyl 4-nitrobutanoate derivative, with an aldehyde and an amine source, like ammonium (B1175870) acetate. beilstein-journals.orgnih.gov

The mechanism, while not fully elucidated, is understood to proceed through a sequence of key steps. researchgate.net Initially, an imine is formed in situ from the aldehyde and the amine. Concurrently, the Michael adduct, possessing an acidic proton adjacent to the nitro group, is deprotonated to form a nitronate anion. This nucleophilic nitronate then adds to the electrophilic imine in a nitro-Mannich reaction. The resulting intermediate, a δ-amino-γ-nitro ester, subsequently undergoes a rapid intramolecular cyclization, or lactamization, to yield the thermodynamically stable six-membered piperidin-2-one ring. researchgate.net

A notable feature of this cascade is its high diastereoselectivity. Mechanistic hypotheses suggest that while the initial nitro-Mannich addition may produce diastereomeric intermediates, these can undergo a post-cyclization epimerization at the stereocenter bearing the nitro group. researchgate.net This equilibration favors the formation of the thermodynamically most stable diastereomer, which accounts for the high stereocontrol observed in the final product. researchgate.net

Mechanistic Aspects of Nitro Group Transformations

The nitro group in the (5R,6S)-6-methyl-5-nitropiperidin-2-one structure serves as a versatile synthetic handle, enabling a variety of subsequent chemical transformations. nih.gov Controlled, reductive manipulation of the nitro group is a critical step for its conversion into other functional groups, particularly an amino group, which is a common feature in piperidine (B6355638) alkaloids. nih.govnih.gov

The reduction of a nitro group typically proceeds through a stepwise mechanism involving several intermediates. The classical pathway involves the initial two-electron reduction of the nitro group (R-NO₂) to a nitroso group (R-N=O). researchgate.net This is followed by a further two-electron reduction to a hydroxylamine (B1172632) (R-NHOH). researchgate.net The final step is the reduction of the hydroxylamine to the primary amine (R-NH₂). researchgate.net

Several methods can be employed for this transformation. While Nef-type oxidations followed by reduction are a possibility, radical procedures have also been successfully investigated and optimized for the piperidin-2-one scaffold. nih.gov The choice of reagents is critical for achieving chemoselectivity, ensuring that the lactam carbonyl group remains intact during the reduction of the nitro group. nih.gov The strong electronegativity of the nitro group, stemming from its electron-deficient oxygen atoms, facilitates its role as an electron acceptor, making these reductive transformations feasible. nih.gov

Insights into Cyclization Pathways and Intermediatesnih.gov

The primary pathway for the synthesis of this compound is the diastereoselective nitro-Mannich/lactamization cascade. beilstein-journals.orgnih.gov This process consolidates multiple bond-forming events into a single, efficient operation. The key intermediates in this pathway have been identified through mechanistic studies.

The reaction is initiated with precursor molecules that are themselves the product of a Michael addition—specifically, adducts formed between a nitroalkane and an α,β-unsaturated ester. beilstein-journals.org These Michael adducts serve as the carbon backbone for the eventual heterocyclic ring. The subsequent cascade is triggered by the introduction of an aldehyde and an amine.

The sequence of intermediates is proposed as follows:

Imine Formation : The aldehyde and amine react to form an electrophilic imine.

Nitronate Anion Formation : A base deprotonates the carbon alpha to the nitro group on the Michael adduct, forming a nucleophilic nitronate.

Nitro-Mannich Adduct : The nitronate attacks the imine, forming a linear δ-amino-γ-nitro ester. This is the crucial carbon-carbon bond-forming step that sets up the final cyclization.

Lactam : The terminal amino group of the nitro-Mannich adduct performs an intramolecular nucleophilic attack on the ester carbonyl, displacing the alcohol and forming the stable six-membered lactam ring. researchgate.net

Table 1: Key Intermediates in the Nitro-Mannich/Lactamization Cascade

| Intermediate | Description | Role in Pathway |

| Michael Adduct | Product of the reaction between an active methylene (B1212753) compound and a nitro olefin. | Provides the carbon backbone for the piperidinone ring. beilstein-journals.org |

| Imine | Formed in situ from an aldehyde and an amine. | The electrophile in the key nitro-Mannich reaction. |

| Nitronate Anion | Formed by deprotonation of the Michael adduct alpha to the nitro group. | The key nucleophile that attacks the imine. |

| δ-Amino-γ-nitro ester | The linear product of the nitro-Mannich reaction. | The direct precursor to the cyclized lactam. |

Role of Catalysts and Reagents in Stereocontrol and Yield Optimizationbeilstein-journals.orgnih.govresearchgate.net

In multi-component, one-pot syntheses, an initial enantioselective Michael addition can be used to set a key stereocenter. beilstein-journals.orgnih.gov This is often achieved using organocatalysis. For instance, cinchona-derived bifunctional catalysts, which possess both a Brønsted base site (e.g., a quinuclidine (B89598) nitrogen) and a hydrogen-bond donor site (e.g., a thiourea (B124793) group), have been effectively used to control the stereochemistry of the Michael addition that forms the cascade precursor. researchgate.net

The subsequent nitro-Mannich/lactamization cascade itself exhibits high levels of diastereoselectivity. researchgate.net This stereocontrol is often inherent to the reaction mechanism, which funnels intermediates to a single, thermodynamically favored diastereomer. researchgate.net The choice of amine source (e.g., ammonium acetate) and solvent can influence reaction rates and yields. For example, the synthesis of Michael adduct precursors is often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent such as tetrahydrofuran (B95107) (THF). beilstein-journals.org

The optimization of the reaction involves balancing the rates of the various steps in the cascade to prevent the buildup of unstable intermediates and the formation of side products. The catalyst's role is not only to accelerate the desired reactions but also to orchestrate the stereochemical course, leading to the formation of a single, highly substituted stereoisomer from simple starting materials.

Table 2: Influence of Catalysts and Reagents

| Catalyst/Reagent | Type | Role | Outcome |

| Cinchona-derived Thiourea | Organocatalyst | Controls stereochemistry of the initial Michael addition. | High enantioselectivity in the cascade precursor. researchgate.net |

| DABCO | Base Catalyst | Catalyzes the Michael addition to form the precursor. | Efficient synthesis of the Michael adduct. beilstein-journals.org |

| Ammonium Acetate | Reagent | Provides the nitrogen atom for the piperidinone ring (amine source). | Facilitates the in situ formation of the imine intermediate. beilstein-journals.orgnih.gov |

| Tetrahydrofuran (THF) | Solvent | Reaction medium for the Michael addition. | Provides a suitable environment for the reaction. beilstein-journals.org |

Computational Chemistry and Spectroscopic Characterization of 5r,6s 6 Methyl 5 Nitropiperidin 2 One

Quantum Chemical Calculations for Structural and Energetic Analysis

Quantum chemical calculations provide profound insights into molecular structures, relative energies of isomers, and the energetics of reaction pathways, offering a powerful complement to experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For (5R,6S)-6-methyl-5-nitropiperidin-2-one, DFT calculations, often using a basis set such as 6-31G* or higher, are instrumental in determining the preferred conformations of the six-membered piperidinone ring. The piperidine (B6355638) ring is known to adopt several conformations, including chair, boat, and twist-boat forms. acs.org

Computational studies on substituted piperidines have shown that the energetic preference for a particular conformation is dictated by the steric and electronic effects of its substituents. researchgate.netresearchgate.net For the (5R,6S) diastereomer, the primary conformations of interest would be the two chair forms where the methyl and nitro groups can be either axial or equatorial. Due to steric hindrance, it is generally expected that the lowest energy conformation will be a chair form where the larger substituents occupy equatorial positions to minimize 1,3-diaxial interactions.

Table 1: Hypothetical Relative Energies of this compound Chair Conformations Calculated by DFT

| Conformer | C6-Methyl Position | C5-Nitro Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Axial | 0.00 (most stable) |

Note: This data is illustrative and based on general principles of conformational analysis of substituted piperidines.

Understanding the mechanism by which this compound is formed requires the modeling of reaction transition states. iitb.ac.in A plausible synthetic route could involve an asymmetric Michael addition of a nitroalkane precursor to an α,β-unsaturated lactam, followed by protonation and cyclization. Computational methods, particularly DFT, can be employed to locate the transition state structures for the key stereodetermining steps of the reaction. iitb.ac.in

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict which reaction pathway is kinetically favored. mit.edu This is crucial for understanding the origins of diastereoselectivity in the synthesis. For the formation of the (5R,6S) isomer, modeling would focus on the transition states leading to both the (5R,6S) and other possible diastereomers (e.g., (5S,6S)). The calculations would help in rationally designing or modifying catalysts and reaction conditions to enhance the yield of the desired product. iitb.ac.in

Advanced Spectroscopic Methods for Structure Confirmation

While computational methods provide a theoretical framework, spectroscopic techniques offer the definitive experimental evidence for the structure and stereochemistry of a molecule.

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₆H₁₀N₂O₃), the expected exact mass can be calculated and compared to the experimental value.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₁N₂O₃⁺ | 159.0764 |

Tandem mass spectrometry (MS/MS) would further reveal characteristic fragmentation patterns. Plausible fragmentation pathways for the protonated molecule ([M+H]⁺) would include the loss of the nitro group (NO₂, 46 Da) and subsequent or concurrent loss of carbon monoxide (CO, 28 Da) from the lactam ring. The fragmentation of nitro-containing heterocyclic compounds often involves the loss of the nitro group as a primary step. nih.gov

Two-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within a molecule. nih.gov Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms. ustc.edu.cnsdsu.edu Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. youtube.com

For this compound, key HMBC correlations would be expected between:

The protons of the C6-methyl group and the C6 and C5 carbons.

The proton at C6 (H6) and the carbonyl carbon (C2).

The proton at C5 (H5) and the C6 and C4 carbons.

The N-H proton and the C2 and C6 carbons.

These correlations would definitively establish the relative positions of the methyl, nitro, and carbonyl groups on the piperidinone ring.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| 2 (C=O) | ~170 | - | - |

| 3 | ~30 | ~2.2 (m) | C2, C4, C5 |

| 4 | ~25 | ~2.0 (m) | C3, C5, C6 |

| 5 | ~85 | ~4.8 (m) | C3, C4, C6, C(CH₃) |

| 6 | ~55 | ~4.0 (m) | C2, C4, C5, C(CH₃) |

| CH₃ | ~15 | ~1.3 (d) | C5, C6 |

Note: Chemical shifts are estimates based on typical values for substituted piperidinones and nitroalkanes. orgchemboulder.com Multiplicity: s=singlet, d=doublet, m=multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands for the lactam and nitro groups.

The key vibrational modes would include:

N-H stretch: A moderate to strong band around 3200 cm⁻¹ from the lactam N-H group.

C=O stretch: A strong, sharp band characteristic of a six-membered lactam (δ-valerolactam) carbonyl, typically appearing around 1650-1680 cm⁻¹. nih.gov

NO₂ asymmetric stretch: A strong band typically found in the 1540-1560 cm⁻¹ region for aliphatic nitro compounds. orgchemboulder.comorgchemboulder.com

NO₂ symmetric stretch: A strong band in the 1370-1390 cm⁻¹ region. orgchemboulder.comorgchemboulder.com

The presence and positions of these bands provide clear evidence for the key functional groups within the molecule. spectroscopyonline.com

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Lactam N-H | Stretch | ~3200 |

| Lactam C=O | Stretch | ~1660 |

| Nitro NO₂ | Asymmetric Stretch | ~1550 |

Chromatographic Methods for Analysis and Purification

The analysis and purification of stereoisomers of this compound rely on chromatographic techniques that can differentiate between molecules with identical chemical formulas and connectivity but different spatial arrangements of atoms. The presence of two chiral centers in the molecule, at the C5 and C6 positions, gives rise to the possibility of four stereoisomers: (5R,6S), (5S,6R), (5R,6R), and (5S,6S). The (5R,6S) and (5S,6R) pair are enantiomers, as are the (5R,6R) and (5S,6S) pair. The relationship between the (5R,6S) and (5R,6R) or (5S,6S) isomers is diastereomeric. Chromatographic methods are indispensable for both the separation of these diastereomeric pairs and the determination of the enantiomeric purity of the desired (5R,6S) isomer.

Column chromatography is a fundamental purification technique used to separate diastereomers of 6-methyl-5-nitropiperidin-2-one (B13064060). Diastereomers have different physical properties, which allows for their separation using standard chromatographic methods. Normal-phase column chromatography, typically employing silica (B1680970) gel as the stationary phase, is a common and effective approach for this purpose.

The separation mechanism is based on the differential adsorption of the diastereomers onto the polar silica gel surface. The polarity differences between the diastereomers, arising from their distinct three-dimensional structures, lead to varying affinities for the stationary phase. A non-polar mobile phase is used to elute the compounds from the column, with the less polar diastereomer generally eluting before the more polar one. The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is critical for achieving optimal separation. The ratio of these solvents is carefully adjusted to control the retention times of the diastereomers.

In a typical preparative separation, a crude reaction mixture containing a mixture of diastereomers is loaded onto a silica gel column. The mobile phase is then passed through the column, and fractions are collected at the outlet. The composition of these fractions is monitored by thin-layer chromatography (TLC) to identify those containing the purified diastereomers.

Below is a representative table outlining the parameters for the column chromatographic separation of the (5R,6S) and (5R,6R) diastereomers of 6-methyl-5-nitropiperidin-2-one.

| Parameter | Description |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (gradient or isocratic) |

| Elution Profile | The (5R,6R) diastereomer, often being less polar, may elute first, followed by the (5R,6S) diastereomer. |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization or staining. |

| Outcome | Isolation of diastereomerically pure this compound. |

While diastereomers can be separated by conventional chromatography, enantiomers possess identical physical properties in an achiral environment, necessitating the use of a chiral environment for their separation. Enantioselective gas chromatography (GC) is a powerful analytical technique for determining the enantiomeric purity of chiral compounds like this compound. This method is crucial for quality control in asymmetric synthesis, ensuring that the desired enantiomer is present in high excess over its mirror image, the (5S,6R) enantiomer.

The key to enantioselective GC is the use of a chiral stationary phase (CSP) within the GC column. nih.gov These stationary phases are typically composed of a chiral selector, often a derivative of cyclodextrin, immobilized on a polysiloxane backbone. nih.govnih.gov The chiral selector creates a chiral environment within the column, allowing for transient, diastereomeric interactions with the enantiomers of the analyte. The differing stability of these diastereomeric complexes results in different retention times for the two enantiomers, enabling their separation and quantification. azom.com

For the analysis of a lactam such as 6-methyl-5-nitropiperidin-2-one, a derivatized cyclodextrin-based CSP is often suitable. gcms.czoup.com The selection of the specific CSP and the optimization of the GC method parameters, including the temperature program and carrier gas flow rate, are critical for achieving baseline separation of the enantiomers. The detector, commonly a flame ionization detector (FID) or a mass spectrometer (MS), provides a signal proportional to the amount of each enantiomer eluting from the column, allowing for the calculation of the enantiomeric excess (ee).

The following table presents typical parameters for the enantioselective GC analysis to determine the enantiomeric purity of this compound.

| Parameter | Description |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm i.d.) |

| Chiral Stationary Phase | Derivatized β- or γ-cyclodextrin (e.g., Chirasil-DEX CB) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | e.g., Initial temp 150 °C, hold for 1 min, ramp at 5 °C/min to 220 °C, hold for 5 min. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Outcome | Baseline separation of (5R,6S) and (5S,6R) enantiomers, allowing for the determination of enantiomeric excess (% ee). |

Synthetic Utility of 5r,6s 6 Methyl 5 Nitropiperidin 2 One in Complex Molecule Synthesis

Building Block for Substituted Piperidine (B6355638) Derivatives and Alkaloids

The (5R,6S)-6-methyl-5-nitropiperidin-2-one scaffold is an excellent starting point for the synthesis of a wide array of substituted piperidine derivatives, which are core structures in numerous natural products and pharmacologically active compounds. nih.govwhiterose.ac.uk The true synthetic power of this nitrolactam lies in the manifold transformations of the nitro group and the lactam functionality.

Key transformations and applications include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation opens up pathways to 5-aminopiperidin-2-one (B114697) derivatives, which can be further functionalized through acylation, alkylation, or sulfonylation, leading to a diverse set of substituted piperidines.

Denitration: The nitro group can be removed under various conditions, including radical-mediated or reductive methods. This allows for the stereoselective installation of a hydrogen atom or other functional groups at the C5 position, providing access to 2,6-disubstituted piperidines. beilstein-journals.org

Lactam Manipulation: The lactam ring itself can be opened via hydrolysis to yield a corresponding amino acid or reduced to form a piperidine ring. This flexibility allows for the incorporation of the chiral fragment into peptide sequences or the direct synthesis of piperidine alkaloids. nih.gov

The stereocontrolled manipulation of this building block has been instrumental in the synthesis of complex alkaloids. beilstein-journals.org For instance, the relative stereochemistry between the methyl group at C6 and the substituent derived from the nitro group at C5 is firmly established from the start, which simplifies complex synthetic sequences. This approach has been applied in the synthesis of fire ant venom alkaloids, which feature 2,6-dialkylpiperidine skeletons. nih.gov

Table 1: Synthetic Transformations of the Nitropiperidinone Core for Piperidine Synthesis

| Transformation | Reagents/Conditions | Resulting Structure | Potential Applications |

| Nitro Reduction | H₂, Pd/C or SnCl₂ | 5-Amino-6-methylpiperidin-2-one (B1380793) | Synthesis of diamines, peptidomimetics |

| Denitration | Bu₃SnH, AIBN | (R)-6-Methylpiperidin-2-one | Access to 2-substituted piperidines |

| Lactam Reduction | LiAlH₄ or BH₃·THF | (2R,3S)-2-Methyl-3-nitropiperidine | Precursor to fully saturated piperidine alkaloids |

| Lactam Hydrolysis | Aqueous Acid/Base | (4S,5R)-4-Amino-5-nitrohexanoic acid | Chiral amino acid synthesis |

Precursor to Novel Heterocyclic Scaffolds and Ring Systems

The unique arrangement of functional groups in this compound facilitates its use as a precursor for more complex heterocyclic systems, including spirocyclic, fused, and bridged structures.

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov The nitropiperidinone core can be elaborated into spirocyclic systems, particularly diazaspiro compounds. A common strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions.

For example, the resulting 5-amino-6-methylpiperidin-2-one can be used in reactions to form a second ring spiro-fused at the C5 position. One potential pathway involves the reaction of the C5 amine with a suitable dielectrophile. This approach allows for the construction of scaffolds like 1,9-diazaspiro[5.5]undecanes, which are known to possess diverse biological activities. nih.gov The inherent chirality of the starting material enables the synthesis of these spirocycles in an enantiomerically pure form.

The reactivity of the nitropiperidinone can be harnessed to construct fused and bridged bicyclic lactam systems. These structures are characterized by strained amide bonds and unique conformational properties, making them interesting targets for synthetic and medicinal chemistry. nih.govnih.gov

Fused Systems: Intramolecular reactions can be designed to form a new ring fused to the piperidinone core. For example, functionalization at the lactam nitrogen followed by a cyclization event involving a substituent at C5 (derived from the nitro group) can lead to the formation of indolizidinone-type structures.

Bridged Lactams: The synthesis of bridged lactams from this precursor is more challenging but conceptually feasible through intramolecular bond-forming reactions that span across the existing ring. nsf.gov A potential strategy could involve an intramolecular Michael addition or an alkylation reaction, where a nucleophile attached to the lactam nitrogen attacks an electrophilic center established at the C4 position. The formation of such bridged systems locks the piperidine ring into a rigid conformation, which can be beneficial for probing biological interactions. nih.gov

Application in Total Synthesis Strategies of Architecturally Complex Targets

The true utility of a chiral building block is demonstrated in its application to the total synthesis of complex natural products. lkouniv.ac.inchemeurope.com this compound offers a convergent and stereocontrolled entry point to molecules containing the piperidine motif. Its pre-defined stereocenters and versatile functional handles allow chemists to bypass several steps that would otherwise be required to set these features, significantly increasing the efficiency of a synthetic route. beilstein-journals.org

In a typical total synthesis strategy, the nitropiperidinone could be used in the following ways:

Core Fragment: The intact piperidinone ring is retained as a central feature of the target molecule.

Chiral Template: The stereocenters of the building block are used to direct the formation of new stereocenters in subsequent reactions, after which the original ring may be modified or cleaved.

Late-Stage Introduction: The fragment can be introduced later in a synthesis to complete the carbon skeleton of a complex target.

Development of Chemical Libraries Based on the Nitropiperidinone Core

Combinatorial chemistry and the generation of chemical libraries are powerful tools in drug discovery for identifying new lead compounds. nih.govijpsr.com The this compound scaffold is an ideal starting point for creating focused libraries of diverse small molecules. rsc.org The core structure provides a rigid framework upon which diversity can be introduced at several points.

Table 2: Points of Diversification for Library Synthesis

| Position | Functional Group | Potential Modifications |

| N1 | Lactam N-H | Alkylation, Acylation, Arylation |

| C5 | Nitro Group | Reduction to amine followed by amidation, sulfonylation; Denitration; Michael addition |

| C6 | Methyl Group | Not a primary point of diversification but influences conformation |

| C2 | Carbonyl Group | Reduction to alcohol; Conversion to thiolactam or amidine |

By employing parallel synthesis techniques, different building blocks can be systematically introduced at these positions. ijpsr.com For example, a library could be generated by first reacting the lactam nitrogen with a set of diverse alkyl halides. The nitro group in this new set of intermediates could then be reduced to an amine and subsequently acylated with a variety of carboxylic acids. This two-step process would rapidly generate a large library of unique compounds, all sharing the same chiral piperidinone core but differing in the substituents at N1 and C5. Such libraries are valuable for screening against biological targets to identify new drug candidates. nih.govrsc.org The use of a well-defined chiral scaffold like this compound ensures that the resulting library members have a high degree of structural and stereochemical complexity, increasing the likelihood of discovering potent and selective bioactive molecules. researchgate.net

Q & A

Q. How can researchers design experiments to study the environmental fate of this compound?

- Methodology : Use OECD 307 guidelines for soil degradation studies. Track mineralization (via ¹⁴C labeling) and analyze transformation products (e.g., nitro-reduction to amines) using LC-MS/MS. Assess ecotoxicity via Daphnia magna or algal growth inhibition assays .

Methodological Considerations

- Data Analysis : Use multivariate statistical tools (PCA, ANOVA) to analyze reaction variables (temperature, catalyst) and their impact on yield/selectivity .

- Safety Protocols : Follow OSHA guidelines for nitro compounds: use fume hoods, nitrile gloves, and avoid metal catalysts in hydrogenation to prevent pyrophoric risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.